Valproic Acid Methyl Ester-d3 Valproic Acid Methyl Ester-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210839
InChI:
SMILES:
Molecular Formula: C₉H₁₅D₃O₂
Molecular Weight: 161.26

Valproic Acid Methyl Ester-d3

CAS No.:

Cat. No.: VC0210839

Molecular Formula: C₉H₁₅D₃O₂

Molecular Weight: 161.26

* For research use only. Not for human or veterinary use.

Valproic Acid Methyl Ester-d3 -

Specification

Molecular Formula C₉H₁₅D₃O₂
Molecular Weight 161.26

Introduction

Chemical Properties and Synthesis

Physical and Chemical Properties

Valproic Acid Methyl Ester-d3 exhibits several distinctive physical and chemical properties that make it suitable for research applications:

PropertyValue
Molecular FormulaC9H15D3O2C_9H_{15}D_3O_2
Molecular Weight161.26 g/mol
Exact Mass161.1495 Da
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count6
XLogP3-AA3

These properties indicate that the compound is lipophilic, with moderate solubility in organic solvents.

Synthesis

The synthesis of Valproic Acid Methyl Ester-d3 involves the esterification of valproic acid with trideuteriomethanol (CD3OHCD_3OH). The reaction typically employs an acid catalyst to facilitate the formation of the ester bond while ensuring isotopic integrity.

The general reaction scheme is:

Valproic Acid+CD3OHCatalystValproic Acid Methyl Ester-d3+H2O\text{Valproic Acid} + CD_3OH \xrightarrow{\text{Catalyst}} \text{Valproic Acid Methyl Ester-d3} + H_2O

This process requires stringent control to prevent isotopic exchange that could compromise the deuterium labeling.

Applications in Research

Pharmacokinetics and Metabolism Studies

Valproic Acid Methyl Ester-d3 is extensively used as an internal standard in LC-MS/MS assays to quantify valproic acid and its metabolites in biological matrices such as plasma, serum, and urine . Its isotopic labeling allows for differentiation from endogenous compounds, enabling accurate measurement even at low concentrations.

Studies have shown that valproic acid undergoes extensive metabolism in humans, producing various metabolites such as 2-propyl-4-ketopentanoic acid and dicarboxylic acids . The use of Valproic Acid Methyl Ester-d3 facilitates the identification and quantification of these metabolites by providing reference retention times and mass spectra.

Drug Development

In pharmaceutical research, Valproic Acid Methyl Ester-d3 serves as a reference standard for developing new formulations of valproic acid. It aids in assessing drug stability, bioavailability, and interaction with other compounds .

Analytical Method Development

The compound is integral to validating analytical methods used for monitoring therapeutic drug levels in patients undergoing treatment with valproic acid. Its use ensures high precision and reproducibility in clinical laboratories .

Research Findings on Valproic Acid Methyl Ester-d3

Analytical Techniques

A validated LC-MS/MS method has been developed for the simultaneous determination of valproic acid and its major metabolites using Valproic Acid Methyl Ester-d3 as an internal standard . The method demonstrated high sensitivity with a lower limit of quantification (LLOQ) suitable for clinical applications.

Metabolic Pathways

Research utilizing isotope-labeled compounds has identified several metabolic pathways for valproic acid in humans . These include β-oxidation, ω-oxidation, and glucuronidation. The presence of deuterium-labeled metabolites confirmed the involvement of specific enzymatic processes.

Clinical Implications

Studies have highlighted the potential impact of valproic acid on vitamin D metabolism . The use of Valproic Acid Methyl Ester-d3 has provided insights into how valproate therapy may lead to vitamin D insufficiency in epileptic patients, emphasizing the need for supplementation.

Comparative Analysis with Related Compounds

Valproic Acid Methyl Ester-d3 shares similarities with other isotope-labeled derivatives but offers unique advantages due to its specific labeling pattern:

CompoundMolecular FormulaMolecular Weight (g/mol)Application
Valproic AcidC8H16O2C_8H_{16}O_2144.21Antiepileptic therapy
Hexadeuterated Valproic AcidC8D16O2C_8D_{16}O_2152.28Metabolic studies
Valproic Acid Methyl EsterC9H18O2C_9H_{18}O_2158.24Analytical standard
Valproic Acid Methyl Ester-d3C9H15D3O2C_9H_{15}D_3O_2161.26Internal standard for LC-MS/MS assays

The table underscores the importance of isotopic labeling in enhancing analytical precision while maintaining chemical equivalence to the parent compound.

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